REACTION_CXSMILES
|
CC(OC([N:8]1[CH2:13][CH2:12][CH:11]([C:14]([OH:16])=O)[CH2:10][CH2:9]1)=O)(C)C.[F:17][C:18]([F:28])([F:27])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[CH2:25][NH2:26].C(N(C(C)C)CC)(C)C.CCN=C=NCCCN(C)C>CN(C1C=CN=CC=1)C.C(Cl)Cl>[F:17][C:18]([F:27])([F:28])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[CH2:25][NH:26][C:14]([CH:11]1[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1)=[O:16]
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Name
|
|
Quantity
|
3.68 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)O
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Name
|
|
Quantity
|
2.57 mL
|
Type
|
reactant
|
Smiles
|
FC(C1=C(C=CC=C1)CN)(F)F
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Name
|
|
Quantity
|
3.49 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
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Name
|
|
Quantity
|
3.11 g
|
Type
|
reactant
|
Smiles
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CCN=C=NCCCN(C)C
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Name
|
|
Quantity
|
392 mg
|
Type
|
catalyst
|
Smiles
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CN(C)C=1C=CN=CC1
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred at 0° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
|
Type
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WASH
|
Details
|
The solution was washed with H2O
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over Na2SO4
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
STIRRING
|
Details
|
The residue was stirred in CH2Cl2 (60 mL)
|
Type
|
WAIT
|
Details
|
TFA (60 mL) for 20 min at room temperature
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
the solvents were removed in vacuo
|
Type
|
ADDITION
|
Details
|
The residue was diluted with CH2Cl2
|
Type
|
CONCENTRATION
|
Details
|
to saturate the aqueous layer, which
|
Type
|
EXTRACTION
|
Details
|
was then extracted 3 times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=C(C=CC=C1)CNC(=O)C1CCNCC1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.43 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |